molecular formula C27H30N2O4 B6035778 9-(BENZYLOXY)-4-[2-(4-METHYLPIPERIDINO)ACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

9-(BENZYLOXY)-4-[2-(4-METHYLPIPERIDINO)ACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

Cat. No.: B6035778
M. Wt: 446.5 g/mol
InChI Key: LZLPBGGEPLMZGZ-UHFFFAOYSA-N
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Description

“9-(BENZYLOXY)-4-[2-(4-METHYLPIPERIDINO)ACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of chromeno[3,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(BENZYLOXY)-4-[2-(4-METHYLPIPERIDINO)ACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. The starting materials might include benzyl alcohol, 4-methylpiperidine, and appropriate chromeno[3,4-b]pyridine precursors. Common synthetic routes could involve:

    Benzylation: Benzyl alcohol reacts with a suitable halide to form the benzyloxy group.

    Cyclization: Formation of the chromeno[3,4-b]pyridine core through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions could convert ketones to alcohols.

    Substitution: Various substitution reactions might occur, especially at the benzyloxy or piperidino groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzyloxy ketones, while reduction could produce benzyloxy alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential effects on cellular processes or as a probe for investigating biological pathways.

Medicine

Medicinal applications could include exploring its potential as a therapeutic agent for various diseases, given its structural similarity to known bioactive compounds.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[3,4-b]pyridine derivatives: These compounds share the core structure and might have similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring, known for their pharmacological properties.

Uniqueness

The uniqueness of “9-(BENZYLOXY)-4-[2-(4-METHYLPIPERIDINO)ACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE” lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties.

Properties

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)acetyl]-9-phenylmethoxy-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-19-11-14-28(15-12-19)17-25(30)29-13-5-8-22-23-16-21(32-18-20-6-3-2-4-7-20)9-10-24(23)33-27(31)26(22)29/h2-4,6-7,9-10,16,19H,5,8,11-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLPBGGEPLMZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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